Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring with an oxygen atom and two nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions, depending on their substituents. For example, 4-methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substituents. For example, the boiling point of Methyl 3- (m-Tolyl)-1,2,4-oxadiazole-5-carboxylate is predicted to be 353.5±35.0 °C .Scientific Research Applications
- Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate derivatives have shown promising antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens .
- Researchers have studied its inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Researchers have evaluated their effects on cancer cell lines, assessing their cytotoxicity and potential mechanisms of action .
Antimicrobial Activity
Anti-Tubercular Potential
Anticancer Properties
Anti-Inflammatory and Analgesic Effects
Antiviral Potential
Drug Design and Bio-Isosteres
Mechanism of Action
Target of Action
Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the 1,2,4-oxadiazole family It is known that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate may also target similar pathogens.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the anti-infective properties of the compound.
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may affect the biochemical pathways related to the survival and replication of pathogens.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the function of certain pathogens at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWAHOXIZKHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate |
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